molecular formula C12H15N3O2 B105858 tert-Butyl 5-Amino-1H-indazole-1-carboxylate CAS No. 129488-10-4

tert-Butyl 5-Amino-1H-indazole-1-carboxylate

Cat. No. B105858
M. Wt: 233.27 g/mol
InChI Key: LRSDPIIWOZRHNJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-Amino-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the indazole framework provides steric bulk, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl 5-Amino-1H-indazole-1-carboxylate and related compounds involves several steps, including substitution reactions and cyclization processes. For instance, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, is achieved through two substitution reactions and is confirmed by spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction . Similarly, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which share a similar tert-butyl and amino functionalization, is accomplished using a novel route that features a selective Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-Amino-1H-indazole-1-carboxylate derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the calculated values with experimental data . This analysis reveals the presence of stable and unstable conformers and provides insights into the electronic structure of the compound.

Chemical Reactions Analysis

The tert-butyl 5-Amino-1H-indazole-1-carboxylate scaffold can undergo various chemical reactions, including amination, bromination, and cyclization, to yield a diverse array of derivatives with potential biological activity. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of an iodo-nitroaniline precursor . Additionally, the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines leads to the formation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-Amino-1H-indazole-1-carboxylate derivatives are characterized by their solubility, melting points, and stability. These properties are influenced by the presence of the tert-butyl group and the specific substituents on the indazole ring. For example, the derivatives of 1,2,4-triazole, which are structurally related to indazole compounds, are noted for their low toxicity and broad spectrum of biological activity . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can stabilize the overall three-dimensional network structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 5-amino-1H-indazole-1-carboxylate and its derivatives are significant in the synthesis of 1H-indazole derivatives. Studies have focused on the synthesis, crystal structure, and conformational analysis of these compounds. For example, Ye et al. (2021) explored the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate and its structural characterization using various spectroscopic methods and X-ray diffraction, supported by density functional theory (DFT) calculations (Ye et al., 2021).

Methodological Developments in Synthesis

  • Research has been directed towards developing efficient methods for synthesizing indazole derivatives. For instance, Chen et al. (2019) introduced a simple method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives using in-situ reduction and cyclization reactions (Chen et al., 2019).

Exploration of Chemical Properties

  • Investigations into the physicochemical properties of tert-butyl 5-amino-1H-indazole-1-carboxylate derivatives are also a focus. For example, Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides and examined their reduction and structural properties (Zelenov et al., 2014).

Application in Advanced Compound Development

  • The role of tert-butyl 5-amino-1H-indazole-1-carboxylate in the development of complex molecular structures is significant. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the compound's utility in forming complex molecular structures (Moriguchi et al., 2014).

Contribution to Heterocyclic Chemistry

  • In heterocyclic chemistry, tert-butyl 5-amino-1H-indazole-1-carboxylate derivatives have been synthesized and analyzed for their structural and chemical features. Aksyonova-Seliuk et al. (2018) synthesized and studied the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, highlighting the compound's significance in heterocyclic chemistry (Aksyonova-Seliuk et al., 2018).

properties

IUPAC Name

tert-butyl 5-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSDPIIWOZRHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600071
Record name tert-Butyl 5-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-Amino-1H-indazole-1-carboxylate

CAS RN

129488-10-4
Record name 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129488-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (780 mg) was placed under an inert atmosphere and suspended in EtOH (15 mL). A solution of 5-nitroindazole-1-carboxylic acid tert-butyl ester (7.78 g, 29.5) in EtOH (100 mL) and EtOAc (100 mL) was added. The reaction mixture was placed under H2 atmosphere (1 Atm pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to yield a greenish foamy solid. The crude product was dissolved in CH2Cl2 and purified by Biotage Flash 40M (gradient from 30% to 50% EtOAc/hex) to give the title compound (6.55 g, 95%) as a white solid: TLC (50%EtOAc/hex), Rf=0.41; ES-LCMS (rel abundance) m/z 234 (MH+, 66%).
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
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solvent
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[Compound]
Name
crude product
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
780 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

In a Paar flask charged with palladium (10 wt % on carbon, 0.44 g) was added ethyl acetate (30 mL) and 5-nitro-indazole-1-carboxylic acid t-butyl ester (1.61 g, 6.2 mmol). The reaction mixture was hydrogenated at 50 psi for 30 minutes with vigorous shaking. The reaction mixture was filtered through a plug of celite. The plug was washed with 20 mL of methanol and the combined filtrates were concentrated in vacuo to give a white solid (1.4 g, 100%). 1H NMR (300 MHz, CDCl3), δ: 7.99 (s, 1H), 7.97 (d, J=10, 1H), 6.94 (dd, J=10, J′=2, 1H), 6.92 (d, J=2, 1H), 1.71 (s, 9H).
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

5-Amino-indazole-1-carboxylic acid tert-butyl ester was prepared following the procedure outlined by S. J. Brickner, WO9002744. 5-Amino-indazole-1-carboxylic acid tert-butyl ester was then coupled with 2-(3-chlorophenyl)-2-hydroxyacetic acid following the procedure as described in Example 1 to afford 5-[2-(3-chloro-phenyl)-2-hydroxy-acetylamino]-indazole-1-carboxylic acid tert-butyl ester. To a solution of 5-[2-(3-chloro-phenyl)-2-hydroxy-acetylamino]-indazole-1-carboxylic acid tert-butyl ester (7.47 mmol) in dry THF (20 mL) at 0° C. was added pyridine (37.33 mmol, 5 equivalents) followed by methanesulfonyl chloride (22.40 mmol, 3 equivalents) added in a dropwise fashion. The resultant solution was stirred at ambient temperature overnight. The reaction mixture was then concentrated in vacuo and the resulting oil was partitioned between EtOAc and brine. The organic layer was washed with brine (thrice), dried over sodium sulphate, filtered and concentrated in vacuo to afford the title compound (3.58 g, qunatitative yield), which was used without further purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ST Rajan, S Eswaraiah, SR Reddy, KNK Reddy… - 2023 - tdcommons.org
… Scheme-1 Tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1carboxylate, 3-(4-chloroquinazolin-2-yl) phenyl acetate, tert-butyl 5-amino-1Hindazole-1-carboxylate …
Number of citations: 0 www.tdcommons.org
F Cunningham, J Esquivias… - ACS Infectious …, 2020 - ACS Publications
… The crude reaction mixture was filtered through Celite and the solvent evaporated to afford 50 g of tert-butyl 5-amino-1H-indazole-1-carboxylate (102, 50 g, 214 mmol, quant.) as a pink …
Number of citations: 13 pubs.acs.org
F Cunningham, J Esquivias, R Fernández-Menéndez… - pstorage-acs-6854636.s3 …
… 1.0 eq.) was added to a stirring solution of tert-butyl 5-amino-1H-indazole-1-carboxylate (300 mg, 1.29 mmol, 1.0 eq.) in DCM (10 mL) at 0ºC and stirred for 15 mins. Butane-1-sulfonyl …
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

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